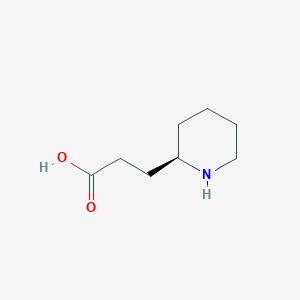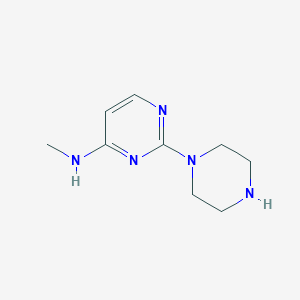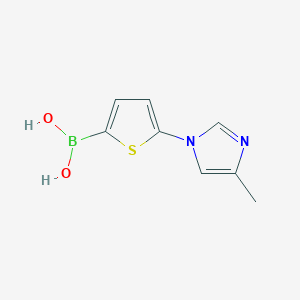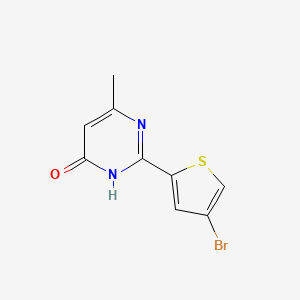
2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that contains both a thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromothiophene-2-carbaldehyde and 6-methyl-2-aminopyrimidine.
Condensation Reaction: The 4-bromothiophene-2-carbaldehyde is condensed with 6-methyl-2-aminopyrimidine in the presence of a suitable catalyst, such as glacial acetic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The pyrimidine ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts and arylboronic acids are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophene and pyrimidine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophen-2-yl)methanol: A related compound with a hydroxyl group instead of a pyrimidine ring.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another similar compound with an imine functional group.
Uniqueness
2-(4-Bromothiophen-2-yl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of both a thiophene and a pyrimidine ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7BrN2OS |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7BrN2OS/c1-5-2-8(13)12-9(11-5)7-3-6(10)4-14-7/h2-4H,1H3,(H,11,12,13) |
InChI Key |
XUXSDFWVWWXQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



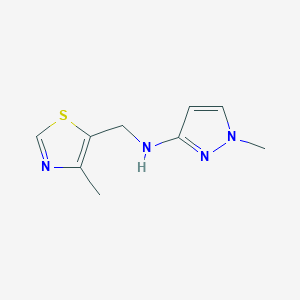
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
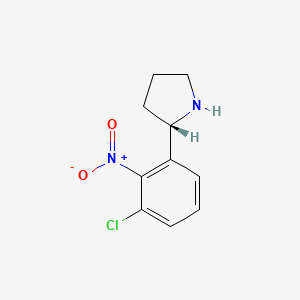
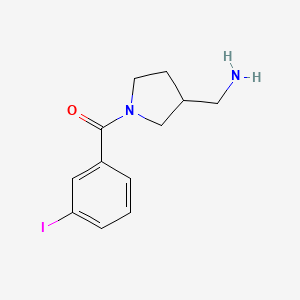



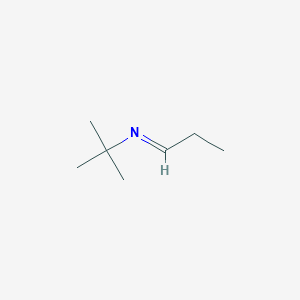

![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
